2-Formylphenyl benzoate
Overview
Description
2-Formylphenyl benzoate is an organic compound with the molecular formula C14H10O3 It is a derivative of benzoic acid and salicylaldehyde, characterized by the presence of a formyl group (–CHO) attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formylphenyl benzoate can be synthesized through several methods. One common approach involves the reaction of salicylaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Another method involves the use of 2-hydroxybenzaldehyde and methyl benzoate in the presence of formaldehyde solution. This reaction is carried out under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Formylphenyl benzoate undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: 2-Formylbenzoic acid.
Reduction: 2-Hydroxymethylphenyl benzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Formylphenyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-formylphenyl benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to specific biological effects. For example, its formyl group can interact with nucleophiles in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl-2-formyl benzoate: Similar structure but with a methyl ester group instead of a phenyl ester group.
2-Formyl-3,6-bis(hydroxymethyl)phenyl benzoate: Contains additional hydroxymethyl groups, leading to different chemical properties and applications.
Uniqueness
2-Formylphenyl benzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its formyl group provides reactivity for oxidation and reduction, while the phenyl benzoate structure offers stability and potential for substitution reactions. This combination makes it a versatile compound in both synthetic and research applications.
Properties
IUPAC Name |
(2-formylphenyl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-12-8-4-5-9-13(12)17-14(16)11-6-2-1-3-7-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQQPAHKZSMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406353 | |
Record name | Benzaldehyde, 2-(benzoyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19820-51-0 | |
Record name | Benzaldehyde, 2-(benzoyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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